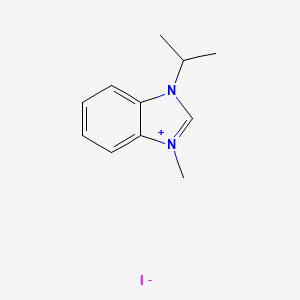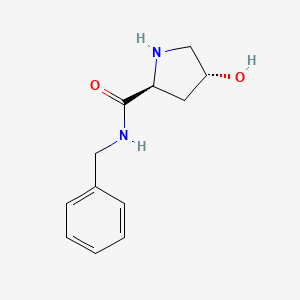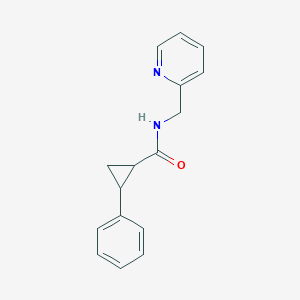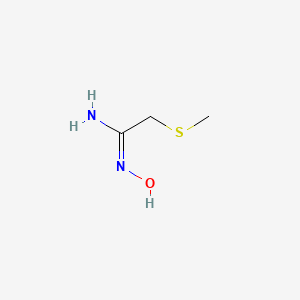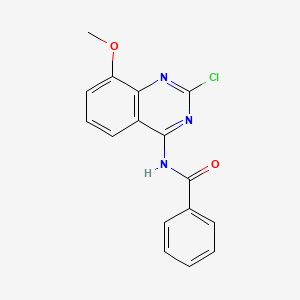![molecular formula C22H23NO2 B14124377 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol CAS No. 24070-19-7](/img/structure/B14124377.png)
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethyl group attached to an aniline moiety, which is further connected to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol typically involves the reaction of diphenylmethyl chloride with aniline in the presence of a base, followed by the addition of propane-1,3-diol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group plays a crucial role in binding to these targets, while the aniline and propane-1,3-diol moieties contribute to the overall stability and activity of the compound. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Diphenylmethyl)anilino]ethanol: Similar structure but with an ethanol backbone instead of propane-1,3-diol.
2-[2-(Diphenylmethyl)anilino]butane-1,4-diol: Similar structure but with a butane-1,4-diol backbone.
2-[2-(Diphenylmethyl)anilino]methane-1,2-diol: Similar structure but with a methane-1,2-diol backbone.
Uniqueness
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol stands out due to its specific combination of the diphenylmethyl group with the propane-1,3-diol backbone, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
24070-19-7 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(2-benzhydrylanilino)propane-1,3-diol |
InChI |
InChI=1S/C22H23NO2/c24-15-19(16-25)23-21-14-8-7-13-20(21)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22-25H,15-16H2 |
Clé InChI |
MMDQTWZAQNZHLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




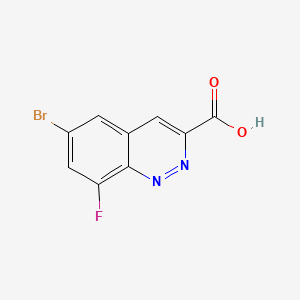
![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
